molecular formula C20H18N4O5 B5378066 methyl 7-(3,5-dimethoxyphenyl)-2-methyl-6-oxo-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate

methyl 7-(3,5-dimethoxyphenyl)-2-methyl-6-oxo-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate

Cat. No.: B5378066
M. Wt: 394.4 g/mol
InChI Key: VMZBYFVHAHEOHQ-UHFFFAOYSA-N
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Description

Methyl 7-(3,5-dimethoxyphenyl)-2-methyl-6-oxo-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon

Properties

IUPAC Name

methyl 11-(3,5-dimethoxyphenyl)-4-methyl-10-oxo-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaene-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O5/c1-11-17(20(26)29-4)18-21-10-15-16(24(18)22-11)5-6-23(19(15)25)12-7-13(27-2)9-14(8-12)28-3/h5-10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMZBYFVHAHEOHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C3=C(C=NC2=C1C(=O)OC)C(=O)N(C=C3)C4=CC(=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 7-(3,5-dimethoxyphenyl)-2-methyl-6-oxo-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the core pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine structure, which is then functionalized with various substituents.

  • Step 1: Formation of the Core Structure:
    • The core structure can be synthesized through a cyclization reaction involving appropriate precursors such as 3,5-dimethoxybenzaldehyde and 2-methyl-3-oxobutanoic acid.
    • Reaction conditions: This step often requires the use of a strong acid catalyst and elevated temperatures to facilitate the cyclization process.
  • Step 2: Functionalization:
    • The core structure is then functionalized by introducing the methyl ester group and other substituents.
    • Reaction conditions: This step may involve esterification reactions using methanol and an acid catalyst.

Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions:
  • Oxidation:
    • The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or ketones.
    • Common reagents: Potassium permanganate, chromium trioxide.
  • Reduction:
    • Reduction reactions can target the carbonyl groups, converting them to alcohols.
    • Common reagents: Sodium borohydride, lithium aluminum hydride.
  • Substitution:
    • The aromatic ring can undergo electrophilic substitution reactions, introducing various substituents.
    • Common reagents: Halogens, nitrating agents.
Major Products:
  • Oxidation of the methyl groups can yield carboxylic acids.
  • Reduction of the carbonyl groups can produce alcohols.
  • Substitution reactions can introduce halogens, nitro groups, or other functional groups onto the aromatic ring.

Scientific Research Applications

  • Medicinal Chemistry:
    • The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
  • Biological Research:
    • It can be used as a probe to study biological pathways and interactions due to its ability to bind to specific molecular targets.
  • Pharmaceutical Research:
    • The compound may serve as a lead compound for the development of new therapeutic agents.
  • Industrial Applications:
    • Its chemical properties could be exploited in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of methyl 7-(3,5-dimethoxyphenyl)-2-methyl-6-oxo-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s binding to these targets can modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds:
  • Pyrazolo[1,5-a]pyrimidines
  • Pyrido[3,4-e]pyrimidines
  • Dimethoxyphenyl derivatives
Uniqueness:
  • The presence of both pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine and dimethoxyphenyl groups in a single molecule is unique.
  • This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development.

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